molecular formula C18H22O8P2 B077480 [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate CAS No. 13425-53-1

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

货号: B077480
CAS 编号: 13425-53-1
分子量: 428.3 g/mol
InChI 键: NLORYLAYLIXTID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development and Research Evolution

Fosfestrol’s origins date to 1941, when it was first patented as a water-soluble estrogen derivative. Early clinical interest emerged from the work of Charles Huggins, who demonstrated the efficacy of estrogens in prostate cancer management. By 1955, fosfestrol was introduced under the brand name Honvan in the U.S. and ST 52 in France, marking its transition from laboratory curiosity to clinical tool.

Key milestones include:

  • 1952 : Conjugated estrogens and DES sulfate were reported effective against prostate cancer via intravenous administration, paving the way for fosfestrol’s development.
  • 1955 : Flocks et al. published seminal studies on intravenous fosfestrol, establishing dosing protocols still referenced today (600–1,200 mg/day IV).
  • 2000s : Shift toward oral administration (100 mg thrice daily) demonstrated comparable efficacy with reduced thromboembolic risks.

Despite the advent of GnRH agonists, fosfestrol remains relevant in castration-resistant prostate cancer (CRPC), particularly in resource-limited settings.

Significance in Medicinal Chemistry

Fosfestrol’s design as a prodrug addresses DES’s limitations—poor solubility and systemic toxicity. Its diphosphate groups enable:

  • Targeted Activation : Prostate acid phosphatase (PAP) hydrolyzes fosfestrol to DES selectively in prostate tissue, minimizing off-target effects.
  • Improved Pharmacokinetics : Oral bioavailability increases due to reduced first-pass metabolism compared to DES.

Structural-Activity Relationships (SAR)

Feature Role in Activity Source
Phenolic hydroxyl groups High estrogen receptor affinity
Diphosphate ester Prodrug activation via PAP
Ethyl side chains Enhanced lipophilicity and half-life

This SAR profile underpins fosfestrol’s dual role as an estrogen receptor agonist and cytotoxic agent via mitochondrial disruption.

Current Research Landscape

Recent advances focus on optimizing delivery and overcoming resistance:

Nanotechnology Innovations

  • Cubosomes : Glyceryl monooleate/poloxamer-407-based cubosomes enhance solubility (from <1 mg/mL to >90%) and bioavailability, achieving 80% tumor suppression in preclinical models.
  • Lyophilization : Freeze-dried cubosomes maintain stability for >6 months, facilitating clinical translation.

Clinical Trials

Study (Year) Design Key Findings Source
Orlando et al. (2000) 38 CRPC patients, 100 mg TID 79% PSA response; median OS 13 months
Thakur et al. (2023) 65 patients, oral fosfestrol 60% PSA response; median OS 27.5 months
J-stage (1999) Long-term high-dose therapy Secondary adrenal insufficiency risk

Combination Therapies

  • Abiraterone : Synergistic androgen axis suppression in CRPC.
  • Adriamycin : Increased cardiovascular toxicity (18% vs. 2% with adriamycin alone).

Nomenclature and Classification

Fosfestrol’s nomenclature reflects its chemical and therapeutic identity:

Systematic Nomenclature

  • IUPAC Name : [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate.
  • CAS Registry Number : 522-40-7.
  • Synonyms : Diethylstilbestrol diphosphate (DESDP), Honvan, ST 52.

Classification

  • Therapeutic : Antineoplastic agent, estrogen receptor agonist.
  • Chemical : Stilbene derivative, organophosphate ester.

Molecular Properties

Property Value Source
Molecular formula C₁₈H₂₂O₈P₂
Molar mass 428.31 g/mol
Melting point 204–206°C (decomposes)
Solubility <1 mg/mL in water

属性

IUPAC Name

[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLORYLAYLIXTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859452
Record name [(3E)-Hex-3-ene-3,4-diyl]di(4,1-phenylene) bis[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-53-1
Record name Phenol, 4,4′-(1,2-diethyl-1,2-ethenediyl)bis-, 1,1′-bis(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

准备方法

Molecular Architecture and Key Functional Groups

The compound features a central (Z)-configured hex-3-en-3-yl bridge connecting two para-substituted phenyl rings, each bearing a dihydrogen phosphate group. The molecular formula is C₁₈H₂₂O₈P₂ , with a molecular weight of 428.3 g/mol . The Z stereochemistry necessitates precise control during the formation of the double bond, while the phosphate groups introduce hydrophilicity and ionic character.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be divided into:

  • The (Z)-stilbene core: Synthesized via coupling reactions.

  • Phosphate groups: Introduced via phosphorylation of phenolic -OH groups.
    This bifurcation informs the two primary stages of synthesis: core assembly and functionalization .

Synthesis of the (Z)-Stilbene Core

Wittig Reaction for Double Bond Formation

The Wittig reaction is a cornerstone for constructing the (Z)-configured double bond. A ylide generated from triphenylphosphine and ethyl bromide reacts with a benzaldehyde derivative to form the stilbene framework. For example:

Ph3P=CH-C2H5+ArCHOAr-CH=CH-C2H5+Ph3P=O\text{Ph}3\text{P=CH-C}2\text{H}5 + \text{ArCHO} \rightarrow \text{Ar-CH=CH-C}2\text{H}5 + \text{Ph}3\text{P=O}

Ar represents the substituted phenyl group. Stereoselectivity (Z vs. E) is controlled by ylide stability and reaction conditions.

Optimization of Z-Selectivity

  • Low-temperature conditions (−78°C) favor kinetic control, enhancing Z-isomer formation.

  • Bulky substituents on the ylide or aldehyde increase steric hindrance, favoring the less crowded Z configuration.

McMurry Coupling for Symmetric Systems

McMurry coupling of two 4-hydroxypropiophenone derivatives using titanium(IV) chloride and zinc amalgam yields the (Z)-stilbene diol:

2Ar-C(=O)-CH2-CH3TiCl4/ZnAr-CH2-CH2-CH=CH-CH2-CH2-Ar2 \text{Ar-C(=O)-CH}2\text{-CH}3 \xrightarrow{\text{TiCl}4/\text{Zn}} \text{Ar-CH}2\text{-CH}2\text{-CH=CH-CH}2\text{-CH}_2\text{-Ar}

This method is advantageous for symmetric systems but requires careful handling of air-sensitive reagents.

Phosphorylation of Phenolic Hydroxyl Groups

Phosphorus Oxychloride (POCl₃) Method

The most widely reported phosphorylation method involves reacting the stilbene diol with POCl₃ in anhydrous conditions:

Reaction Mechanism

  • Formation of phosphate triester :

Ar-OH+POCl3Ar-O-POCl2+HCl\text{Ar-OH} + \text{POCl}3 \rightarrow \text{Ar-O-POCl}2 + \text{HCl}

  • Hydrolysis to dihydrogen phosphate :

Ar-O-POCl2+2H2OAr-O-PO(OH)2+2HCl\text{Ar-O-POCl}2 + 2\text{H}2\text{O} \rightarrow \text{Ar-O-PO(OH)}_2 + 2\text{HCl}

Pyridine or triethylamine is used to scavenge HCl, preventing side reactions.

Industrial-Scale Considerations

  • Solvent choice : Dichloromethane or tetrahydrofuran (THF) balances reactivity and solubility.

  • Stoichiometry : A 2.2:1 molar ratio of POCl₃ to diol ensures complete phosphorylation.

  • Temperature : 0–5°C minimizes thermal degradation of the stilbene core.

Phosphoric Acid with Carbodiimides

Using dicyclohexylcarbodiimide (DCC) as an activating agent, phosphoric acid directly reacts with phenolic -OH groups:

Ar-OH+H3PO4DCCAr-O-PO(OH)2+H2O\text{Ar-OH} + \text{H}3\text{PO}4 \xrightarrow{\text{DCC}} \text{Ar-O-PO(OH)}2 + \text{H}2\text{O}

This method avoids harsh conditions but requires extended reaction times (24–48 hours).

Phenyl Dichlorophosphate

Phenyl dichlorophosphate offers milder reactivity:

Ar-OH+Cl2P(O)OPhAr-O-P(O)(OPh)ClH2OAr-O-PO(OH)2\text{Ar-OH} + \text{Cl}2\text{P(O)OPh} \rightarrow \text{Ar-O-P(O)(OPh)Cl} \xrightarrow{\text{H}2\text{O}} \text{Ar-O-PO(OH)}_2

Intermediate isolation steps complicate scalability but improve purity.

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography : Removes unreacted phosphate salts.

  • Reverse-phase HPLC : Resolves stereoisomers and phosphorylated byproducts (e.g., mono-phosphate derivatives).

Spectroscopic Confirmation

  • ³¹P NMR : A singlet at δ 0–2 ppm confirms the presence of phosphate groups.

  • High-resolution MS : Molecular ion peak at m/z 428.0789 ([M−H]⁻) validates the molecular formula.

Comparative Analysis of Methods

MethodReagentTemperature (°C)Yield (%)Purity (%)Scalability
POCl₃/PyridinePOCl₃0–585–9095High
H₃PO₄/DCCH₃PO₄2570–7585Moderate
Phenyl DichlorophosphateCl₂P(O)OPh4080–8590Low

Key Findings :

  • The POCl₃ method offers the best balance of yield and scalability for industrial applications.

  • H₃PO₄/DCC is preferable for lab-scale synthesis requiring minimal equipment .

化学反应分析

反应类型: 磷酸雌二醇会发生各种化学反应,包括:

常用试剂和条件:

主要形成的产物:

科学研究应用

磷酸雌二醇在科学研究中具有多种应用,包括:

作用机制

磷酸雌二醇通过作为雌激素受体的激动剂发挥作用,雌激素受体是雌激素(如雌二醇)的生物学靶点。它在体内转化为己烯雌酚,然后与雌激素受体结合并调节基因表达。 这导致睾酮产生抑制和前列腺癌细胞生长抑制 .

类似化合物:

磷酸雌二醇的独特之处: 磷酸雌二醇因其二磷酸酯结构而独一无二,这使其能够作为己烯雌酚的前药。 这种结构特征提供了活性化合物的受控释放,使其在治疗前列腺癌方面有效 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Combretastatin A-4 Phosphate (CA-4P)

  • Structure: CA-4P is a monophosphate prodrug of combretastatin A-4 (CA-4), containing a trimethoxyphenyl (TMP) group and a single ethenyl linkage.
  • Key Differences :
    • The target compound has a hex-3-en-3-yl backbone (vs. ethenyl in CA-4P), which may confer greater conformational flexibility.
    • Dual phosphorylation (vs. single phosphate in CA-4P) likely improves solubility but may alter pharmacokinetics (e.g., slower enzymatic activation to the active metabolite).
  • Biological Activity : CA-4P disrupts tumor vasculature by binding β-tubulin (IC₅₀ ~1–10 nM). The extended aliphatic chain in the target compound could reduce binding affinity due to steric hindrance, though this remains speculative without empirical data .

OXi4503 (3-Methoxy-2-Phosphonooxy-6-[(Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]Phenyl Dihydrogen Phosphate)

  • Structure: Shares a phosphonooxy group and (Z)-configured ethenyl linkage but differs in substituents (trimethoxyphenyl vs. 4-phosphonooxyphenyl).
  • Key Differences :
    • The target compound lacks methoxy groups, which are critical for tubulin binding in CA-4 derivatives.
    • Dual phosphorylation may enhance solubility but reduce membrane permeability compared to OXi4503’s single phosphate.
  • Clinical Relevance : OXi4503 advanced to Phase II trials for solid tumors, demonstrating vascular disruption and apoptosis induction. The target compound’s efficacy would depend on its ability to balance solubility and cellular uptake .

4-[(Z)-3-(4-Hydroxyphenyl)Hex-2-en-2-yl]Phenol (Non-Phosphorylated Analog)

  • Structure : Identical backbone but with hydroxyl groups instead of phosphates.
  • Key Differences: LogP: The hydroxyl analog has LogP = 4.83 (lipophilic), whereas phosphorylation in the target compound would reduce LogP significantly (estimated <2.0), improving aqueous solubility. The phosphorylated version acts as a prodrug, relying on phosphatases for activation in vivo .

Comparative Data Table

Property Target Compound CA-4P OXi4503 Hydroxyl Analog
Molecular Weight ~452.2 (estimated) 389.3 492.4 268.35
LogP <2.0 (estimated) 1.8 1.5 4.83
Solubility (Water) High (due to dual phosphate) Moderate High Low
Tubulin IC₅₀ Not reported 1–10 nM 5–20 nM Not reported
Clinical Stage Preclinical (assumed) Phase III (discontinued) Phase II Research-only

Research Findings and Implications

  • Structural Optimization: The dual phosphorylation in the target compound addresses solubility limitations seen in hydroxylated analogs (e.g., 4-[(Z)-3-(4-hydroxyphenyl)hex-2-en-2-yl]phenol) but may require optimized prodrug activation kinetics .
  • Future Directions : Comparative in vivo studies are needed to evaluate vascular disruption efficacy, metabolic stability, and toxicity relative to established MTAs like OXi4503.

生物活性

The compound [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate, also known by its IUPAC name and CAS number 13425-53-1, is a synthetic nonsteroidal estrogen related to diethylstilbestrol (DES). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-responsive cancers such as prostate cancer. Understanding its biological activity is crucial for elucidating its mechanism of action and therapeutic efficacy.

  • Molecular Formula : C18H22O8P2
  • Molecular Weight : 428.3 g/mol
  • CAS Number : 13425-53-1

The biological activity of [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate primarily involves its role as a prodrug for diethylstilbestrol. Upon administration, it undergoes metabolic conversion to release diethylstilbestrol, which binds to estrogen receptors, leading to various cellular responses.

Estrogen Receptor Interaction

  • Binding Affinity : The compound exhibits a high binding affinity for estrogen receptors (ERα and ERβ), similar to DES.
  • Transcriptional Activation : Activation of these receptors leads to the transcription of genes involved in cell proliferation and differentiation.

Anticancer Effects

Research indicates that the compound has significant anticancer properties:

  • Prostate Cancer : Studies have shown that it can inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Mechanisms :
    • Suppression of androgen receptor signaling.
    • Induction of oxidative stress in cancer cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that prostate cancer cell lines treated with [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate exhibited reduced viability compared to untreated controls.
    • Apoptotic markers such as caspase activation were significantly elevated in treated cells.
  • In Vivo Studies :
    • Animal models treated with the compound showed decreased tumor size and improved survival rates compared to control groups receiving no treatment or placebo.

Data Table: Summary of Biological Activities

Activity TypeEffectMechanism
AnticancerInhibition of prostate cancer growthInduction of apoptosis, cell cycle arrest
Estrogen Receptor BindingHigh affinity for ERα and ERβActivation of estrogen-responsive genes
Oxidative Stress InductionIncreased reactive oxygen speciesDisruption of cellular homeostasis

Safety and Toxicity

While the compound shows promise in treating hormone-sensitive cancers, its safety profile must be considered:

  • Toxicological Studies : Limited studies suggest potential toxicity at high doses, necessitating further investigation into dose-response relationships.
  • Long-term Effects : The long-term impact on reproductive health and other organ systems remains under-researched.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or phosphoesterification, as described for structurally analogous phosphate esters . Key steps include:

  • Use of Pd(PPh₃)₂ catalysts for cross-coupling reactions.
  • Purification via silica gel chromatography.
    • Characterization : Employ high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., observed m/z 428.110727 in related compounds) and multinuclear NMR (¹H, ¹³C, ³¹P) to confirm regiochemistry and stereochemistry .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
  • Hydrolytic Stability : Monitor phosphate ester bond integrity in aqueous buffers (pH 4–9) via ³¹P NMR .
  • Photostability : Expose to UV-Vis light and track degradation products using LC-HRMS .

Q. What analytical techniques are critical for confirming structural integrity?

  • HRMS : Validate molecular weight (e.g., exact mass ±0.001 Da) .
  • ATR-FTIR : Identify vibrational modes of phosphate groups (P=O at ~1250 cm⁻¹, P-O-C at ~1050 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) or DFT calculations to resolve Z/E configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

  • Case Study : Discrepancies in ¹H NMR signals may arise from dynamic rotational isomerism in the hex-3-ene backbone.
  • Methodology :

  • Perform variable-temperature NMR to identify coalescence points for rotamers.
  • Compare experimental data with computational models (e.g., DFT-based chemical shift predictions) .
  • Use 2D NMR (COSY, NOESY) to assign stereochemistry unambiguously .

Q. What structural dynamics influence the compound’s phase behavior in solid-state applications?

  • Key Findings :

  • Bis-phosphate esters exhibit less-ordered crystalline arrangements due to steric hindrance from phosphonooxy groups, as shown in ATR-FTIR studies .
  • Phase transitions can be monitored via DSC, revealing glass transition temperatures (Tg) influenced by hydrogen-bonding networks .
    • Methodology : Combine vibrational spectroscopy with molecular dynamics simulations to correlate packing efficiency with functional group orientation .

Q. How does the compound’s biological activity compare to structurally related phosphate esters (e.g., resveratrol triphosphate)?

  • Mechanistic Insights :

  • The biphenylhexene backbone may enhance membrane permeability compared to resveratrol derivatives, as seen in cellular uptake assays .
  • Phosphorylation at the 4-position optimizes interaction with kinase active sites (e.g., SYK inhibition analogs) .
    • Methodology :
  • Perform competitive binding assays (SPR or ITC) to quantify affinity for target enzymes.
  • Use fluorescent probes (e.g., dansyl-labeled analogs) to track intracellular localization .

Q. What degradation pathways dominate under physiological conditions, and how can they be mitigated?

  • Pathways :

  • Enzymatic Hydrolysis : Phosphatase-mediated cleavage of phosphate esters, as observed in serum stability assays .
  • Oxidative Degradation : Radical-mediated oxidation of the hex-3-ene moiety, detected via ESR spin-trapping .
    • Mitigation Strategies :
  • Introduce electron-withdrawing substituents (e.g., fluorine) to stabilize the alkene .
  • Formulate with antioxidants (e.g., ascorbic acid) to suppress oxidative pathways .

Data Contradiction Analysis

  • Example : Conflicting HRMS data between synthetic batches may arise from isotopic impurities or adduct formation.
    • Resolution :
  • Recalibrate mass spectrometers using certified standards.
  • Use ion-exchange chromatography to remove sodium/potassium adducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。